

A Scientific Overview of Lysol's Disinfectant Properties: A Technical Guide

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Compound of Interest

Compound Name: *Lysol*

Cat. No.: *B611843*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth scientific overview of the disinfectant properties of Lysol, focusing on its core active ingredients, mechanisms of action, and antimicrobial efficacy. The information presented is intended for a technical audience and is supported by quantitative data from scientific studies and standardized testing protocols.

Core Active Ingredients and Formulations

Lysol products utilize a variety of active ingredients to achieve broad-spectrum antimicrobial activity. The specific formulation can vary depending on the product type (e.g., spray, wipes, liquid cleaner). The primary classes of active ingredients found in Lysol formulations include:

- **Quaternary Ammonium Compounds (QACs):** Commonly, this is alkyl dimethyl benzyl ammonium chloride (ADBAC), also known as benzalkonium chloride.[1][2] QACs are cationic surfactants effective against a wide range of bacteria, viruses, and fungi.[2]
- **Phenolic Compounds:** Historically, Lysol formulations included phenols such as cresols and p-chloro-o-benzylphenol. These compounds are known for their bactericidal and virucidal properties.
- **Alcohols:** Ethanol is often included in Lysol spray formulations, contributing to the disinfectant efficacy, particularly against viruses.

- **Hydrogen Peroxide:** Some "Power & Free" lines of Lysol products use hydrogen peroxide as the active ingredient, which acts as a powerful oxidizing agent.

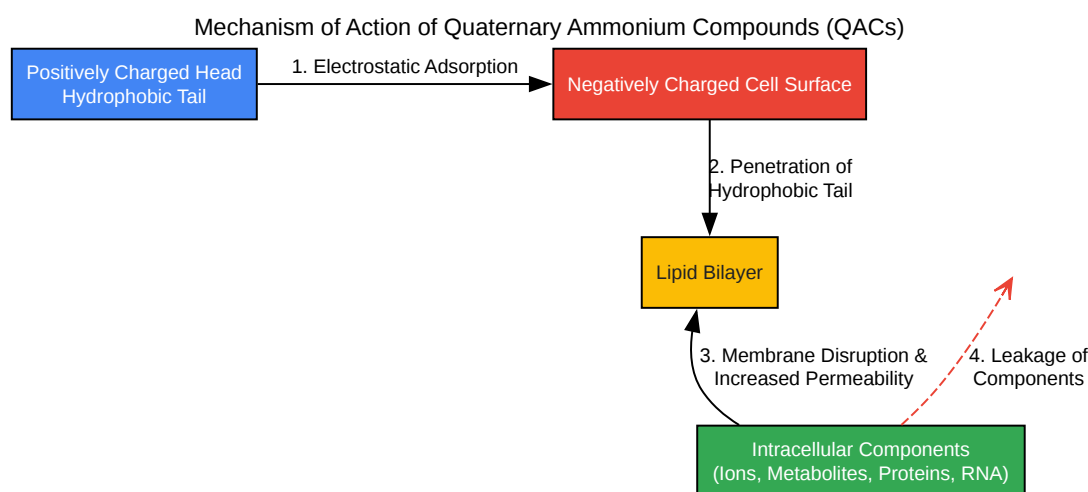
Mechanisms of Antimicrobial Action

The disinfectant properties of Lysol are attributable to the distinct mechanisms of action of its active ingredients, primarily targeting the structural and functional integrity of microorganisms.

Quaternary Ammonium Compounds (QACs)

The primary mechanism of action for QACs, such as benzalkonium chloride, involves the disruption of microbial cell membranes.^{[3][4][5]}

- **Adsorption and Penetration:** The positively charged cationic head of the QAC molecule electrostatically interacts with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer of the cell membrane.
- **Membrane Disruption:** The insertion of the alkyl chains disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and increased permeability.
- **Leakage of Intracellular Components:** The compromised membrane allows for the leakage of essential intracellular components, including ions (e.g., K⁺), metabolites, and macromolecules like RNA and proteins. This leakage disrupts the cell's osmotic balance and metabolic functions.
- **Enzyme Inactivation and Protein Denaturation:** QACs can also inactivate critical membrane-bound enzymes and denature cellular proteins, further contributing to cell death.

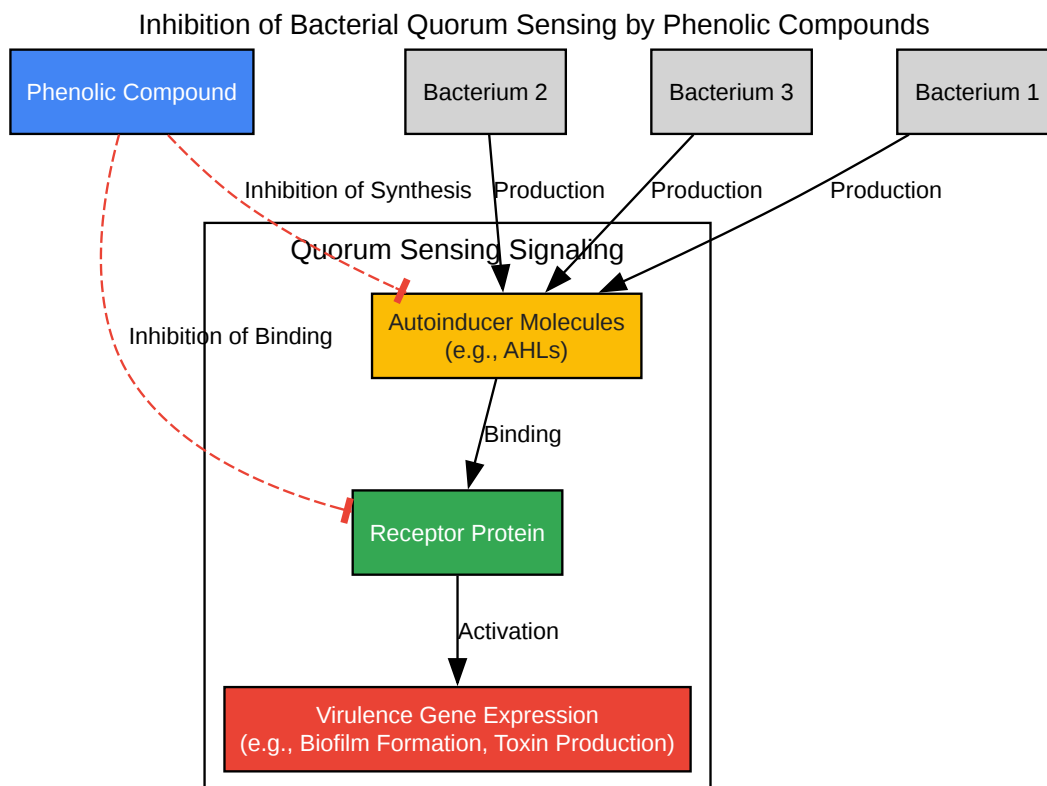


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Mechanism of Action of Quaternary Ammonium Compounds (QACs)

Phenolic Compounds

Phenolic compounds exert their antimicrobial effects primarily through the denaturation of proteins and disruption of the cell membrane. At high concentrations, they cause the coagulation of cellular proteins. At lower concentrations, they inactivate essential enzyme systems and cause the leakage of cellular contents. Phenolic compounds can also interfere with bacterial communication systems, such as quorum sensing, which is crucial for virulence and biofilm formation.^{[6][7][8][9][10][11]}



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Inhibition of Bacterial Quorum Sensing by Phenolic Compounds

Quantitative Efficacy Data

The efficacy of disinfectants is commonly measured by the log reduction in the number of viable microorganisms. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and so on. The following tables summarize quantitative data on the efficacy of Lysol's key active ingredients against various pathogens.

Table 1: Bactericidal Efficacy of Benzalkonium Chloride (ADBAC)

Microorganism	Concentration	Contact Time	Log Reduction	Test Method	Reference
Staphylococcus aureus	20%	1 min	>5	EN 13727	[12]
Pseudomonas aeruginosa	20%	1 min	>5	EN 13727	[12]
Enterococcus hirae	20%	1 min	>5	EN 13727	[12]
Escherichia coli K12	20%	1 min	>5	EN 13727	[12]
Staphylococcus aureus	1:1 dilution	0 hours	6.93	Modified EN 13697	[13]
Enterococcus hirae	1:1 dilution	0 hours	>4	Modified EN 13697	[13]

Table 2: Virucidal Efficacy of Ethanol

Virus	Virus Type	Ethanol Concentration	Contact Time	Log Reduction	Reference
Enveloped Viruses (general)	Enveloped	≥ 35%	≥ 1 min	~4	[7] [14] [15]
Non-enveloped Viruses (with organic matter)	Non-enveloped	≥ 77.50%	≥ 2 min	~4	[7] [14] [15]
Non-enveloped Viruses (without organic matter)	Non-enveloped	≥ 65%	≥ 2 min	~4	[7] [14] [15]
Influenza A (H1N1)	Enveloped	54.2% - 58.1% (w/w)	30 sec	3.25 - 3.35	[3]
Rhinovirus	Non-enveloped	70%	-	1.5	[3]
Echovirus 11	Non-enveloped	92.4% (w/w)	20 sec	Effective	[3]
Adenovirus	Non-enveloped	70%	30 sec	1.68	[16]
Enterovirus 68	Non-enveloped	70%	30 sec	2.38	[16]
Influenza A	Enveloped	70%	30 sec	4.84	[16]
Zika Virus	Enveloped	70%	30 sec	6.00	[16]
Murine Norovirus-1	Non-enveloped	75%	30 sec	0.91	[17]

(MNV-1)

Adenovirus type 5 (ADV-5)	Non-enveloped	-	15 sec	≥ 3.16	[17]
Human Rotavirus (HRV)	Non-enveloped	-	15 sec	≥ 4.32	[17]

Table 3: Virucidal Efficacy of a Quaternary Ammonium Compound (QAC) and Ethanol Formulation (Lysol® Disinfectant Spray)

Virus	Contact Time	Efficacy	Reference
SARS-CoV-2	3 min	Highly Effective	[18]

Experimental Protocols

The evaluation of disinfectant efficacy is conducted using standardized methods developed by organizations such as AOAC International and ASTM International. These protocols ensure that the testing is reproducible and that the results are reliable.

AOAC Use-Dilution Test (e.g., AOAC 955.14, 955.15, 964.02)

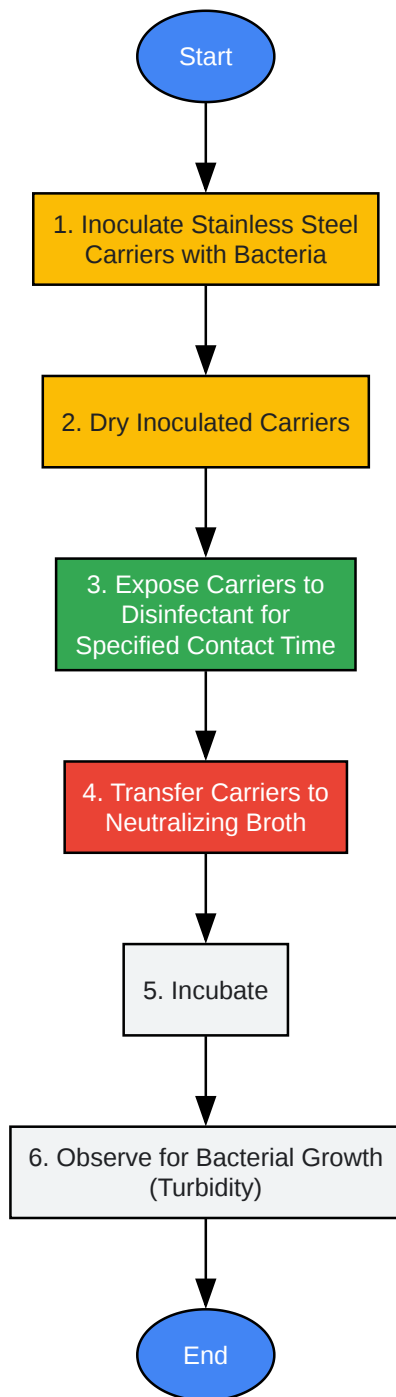
This test is a carrier-based method used to determine the bactericidal efficacy of disinfectants on hard, nonporous surfaces.[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology:

- **Carrier Preparation:** Stainless steel cylinders (penicylinders) are used as carriers. They are sterilized before use.
- **Inoculation:** The carriers are immersed in a 48-hour broth culture of the test microorganism (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Salmonella enterica*).

- **Drying:** The inoculated carriers are removed from the culture and dried in an incubator. For products claiming "one-step" cleaning and disinfection, an organic soil load is added to the bacterial culture.[\[21\]](#)[\[22\]](#)
- **Exposure to Disinfectant:** Each dried, contaminated carrier is individually transferred to a tube containing the disinfectant at its use-dilution. The carriers remain in the disinfectant for a specified contact time (e.g., 10 minutes) at a controlled temperature.
- **Neutralization and Culture:** After the contact time, the carriers are transferred to a tube containing a neutralizing broth that inactivates the disinfectant. These tubes are then incubated.
- **Observation:** The tubes are observed for turbidity (cloudiness), which indicates bacterial growth. The number of tubes showing growth is recorded.
- **Passing Criteria:** For a disinfectant to pass, a certain number of carriers must show no bacterial growth. For example, for *S. aureus*, at least 57 out of 60 carriers must be negative for growth.[\[21\]](#)

AOAC Use-Dilution Test Workflow

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AOAC Use-Dilution Test Workflow

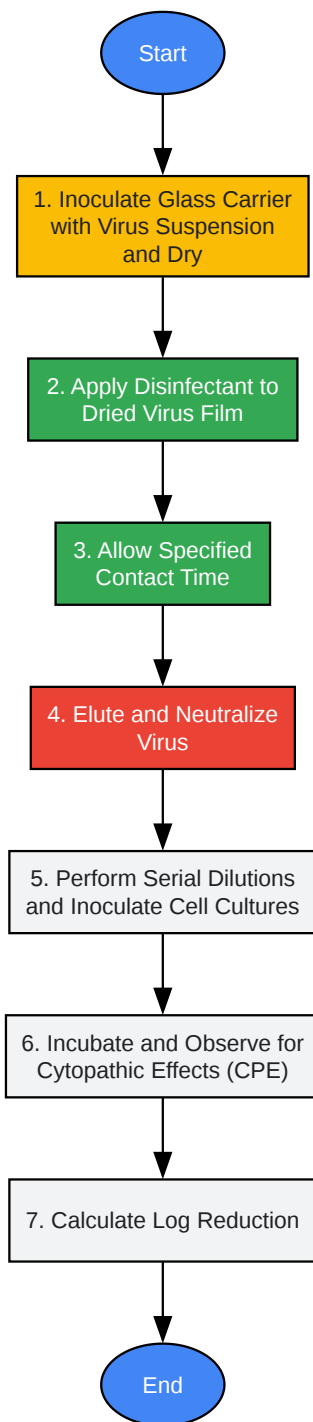
ASTM E1053: Standard Test Method to Assess Virucidal Activity of Chemicals Intended for Disinfection of Inanimate, Nonporous Environmental Surfaces

This method is used to evaluate the efficacy of liquid, aerosol, or trigger-spray disinfectants against viruses on hard, nonporous surfaces.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- **Virus Preparation:** A suspension of the test virus (e.g., human coronavirus) is prepared in a suitable cell culture medium. An organic soil load may be added to simulate real-world conditions.
- **Carrier Inoculation and Drying:** A sterile glass petri dish serves as the carrier. A known volume of the virus suspension is spread over the surface of the petri dish and allowed to dry, creating a film of dried virus.
- **Disinfectant Application:** The disinfectant is applied to the dried virus film according to the product's label instructions (e.g., sprayed, poured).
- **Contact Time:** The disinfectant is allowed to remain in contact with the dried virus for a specified time at a controlled temperature.
- **Virus Elution and Neutralization:** After the contact time, a neutralizing medium is added to the petri dish to stop the action of the disinfectant and to elute (wash off) any remaining virus from the surface.
- **Virus Titration:** The eluted virus suspension is serially diluted and inoculated onto susceptible host cell cultures.
- **Incubation and Observation:** The cell cultures are incubated and observed for cytopathic effects (CPE), which are visible changes in the cells caused by viral replication.
- **Calculation of Log Reduction:** The viral titer (concentration) after disinfectant treatment is compared to the viral titer of a control (treated with a placebo), and the log reduction is calculated. A 3-log reduction is typically required for a virucidal claim.[\[14\]](#)

ASTM E1053 Virucidal Test Workflow

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ASTM E1053 Virucidal Test Workflow

Conclusion

Lysol disinfectants employ a multi-pronged approach to microbial control, utilizing active ingredients with distinct and effective mechanisms of action. The primary modes of action involve the disruption of microbial cell membranes by quaternary ammonium compounds and the denaturation of proteins by phenolic compounds. Quantitative data from standardized tests demonstrate significant log reductions of a broad spectrum of bacteria and viruses, validating the efficacy of these formulations. For professionals in research, science, and drug development, a thorough understanding of these disinfectant properties, grounded in established experimental protocols, is essential for the development and evaluation of new antimicrobial agents and infection control strategies.

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